

Spectroscopic Profile of Bis(2-methylallyl)amine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Bis(2-methylallyl)amine*

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Introduction

Bis(2-methylallyl)amine, also known as N,N-bis(2-methylprop-2-en-1-yl)amine, is a secondary amine featuring two methylallyl groups attached to a central nitrogen atom. Its chemical formula is C₈H₁₅N, and its CAS number is 35000-15-8[1][2]. This molecule is of interest to researchers in various fields, including organic synthesis and materials science, due to the reactive nature of its allylic double bonds and the coordinating ability of the amine. This guide provides an in-depth analysis of the spectroscopic characteristics of **Bis(2-methylallyl)amine**, offering a predictive yet robust framework for its identification and characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights provided herein are grounded in fundamental spectroscopic principles and data from analogous structures, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount to interpreting its spectroscopic data.

Figure 1: 2D Structure of **Bis(2-methylallyl)amine**.

The key structural motifs that will dictate the spectroscopic signatures are:

- Secondary Amine (R_2NH): This will give rise to a characteristic N-H proton signal in 1H NMR and a specific N-H stretching vibration in the IR spectrum.
- Two Equivalent 2-Methylallyl Groups: The symmetry of the molecule means that the two 2-methylallyl groups are chemically equivalent, simplifying the NMR spectra. Each group contains:
 - An allylic methylene group ($-CH_2-$).
 - A quaternary vinylic carbon ($=C(CH_3)-$).
 - A terminal vinylic methylene group ($=CH_2$).
 - A vinylic methyl group ($-CH_3$).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **Bis(2-methylallyl)amine**, both 1H and ^{13}C NMR will provide definitive information about its connectivity.

1H NMR Spectroscopy

The proton NMR spectrum is predicted to show four distinct signals, plus a broad signal for the N-H proton. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the anisotropic effects of the double bonds.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 1.5 - 2.5	Broad Singlet	1H	N-H	<p>The chemical shift of amine protons can vary significantly depending on concentration and solvent due to hydrogen bonding. The signal is often broad and may not show coupling.[3][4]</p>
~ 3.1 - 3.3	Singlet	4H	-N-CH ₂ -	<p>These allylic protons are adjacent to the electron-withdrawing nitrogen atom, causing a downfield shift.[5]</p> <p>Due to the adjacent quaternary carbon, no splitting is expected.</p>

~ 4.8 - 5.0	Singlet	4H	=CH ₂	These are terminal vinylic protons. Their chemical shift is in the typical alkene region.[6]
~ 1.7 - 1.8	Singlet	6H	-CH ₃	These vinylic methyl protons are expected to appear as a sharp singlet.

Experimental Protocol for ¹H NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of purified **Bis(2-methylallyl)amine** in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Set the spectral width to cover a range of 0-12 ppm.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - The relaxation delay should be set to at least 1-2 seconds.
- D₂O Exchange: To confirm the N-H peak, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The N-H signal should disappear or significantly diminish due to proton-deuterium exchange.[4]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, corresponding to the four chemically distinct carbon environments in the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~ 55 - 60	$-\text{N-CH}_2-$	This allylic carbon is attached to the electronegative nitrogen, resulting in a downfield shift compared to a typical alkane carbon. [3]
~ 140 - 145	$=\text{C(CH}_3)-$	This is a quaternary vinylic carbon. Its chemical shift is significantly downfield due to its sp^2 hybridization. [7]
~ 110 - 115	$=\text{CH}_2$	This terminal vinylic carbon is expected in the typical alkene region. [8]
~ 20 - 25	$-\text{CH}_3$	The vinylic methyl carbon will appear in the upfield region of the spectrum. [9]

Experimental Protocol for ^{13}C NMR Spectroscopy:

- Sample Preparation: Use the same sample prepared for ^1H NMR spectroscopy.
- Instrument Setup: Use a 100 MHz (or higher, corresponding to the ^1H frequency) NMR spectrometer.
- Acquisition Parameters:
 - Employ a standard proton-decoupled pulse sequence.
 - Set the spectral width to cover a range of 0-220 ppm.
 - A larger number of scans will be required compared to ^1H NMR (e.g., 1024 or more) due to the low natural abundance of ^{13}C .

- A relaxation delay of 2-5 seconds is recommended for quantitative accuracy, especially for the quaternary carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **Bis(2-methylallyl)amine** is expected to be dominated by absorptions corresponding to the N-H bond, C-N bond, and the various bonds within the 2-methylallyl groups.

Predicted Wavenumber (cm ⁻¹)	Intensity	Vibration	Rationale
~ 3300 - 3350	Weak to Medium	N-H Stretch	This is a characteristic absorption for a secondary amine. The band is typically sharper than the O-H stretch of an alcohol. [10] [11]
~ 3070 - 3090	Medium	=C-H Stretch	Corresponds to the stretching of the C-H bonds on the sp ² hybridized carbons of the double bond.
~ 2850 - 2960	Medium	C-H Stretch	Aliphatic C-H stretching from the methyl and methylene groups.
~ 1650	Medium	C=C Stretch	Characteristic stretching vibration of the carbon-carbon double bond.
~ 1450 & ~1375	Medium	C-H Bend	Bending vibrations of the methyl and methylene groups.
~ 1100 - 1250	Medium	C-N Stretch	The stretching vibration of the carbon-nitrogen bond in an aliphatic amine. [3]
~ 890	Strong	=C-H Bend (out-of-plane)	A strong absorption in this region is characteristic of a

terminal disubstituted
alkene ($>\text{C}=\text{CH}_2$).

Experimental Protocol for IR Spectroscopy:

- Sample Preparation:
 - Neat Liquid: Place a drop of the purified liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl_4), and place it in a solution cell.
- Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample holder (or the solvent).
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - The final spectrum is presented as the ratio of the sample to the background spectrum.

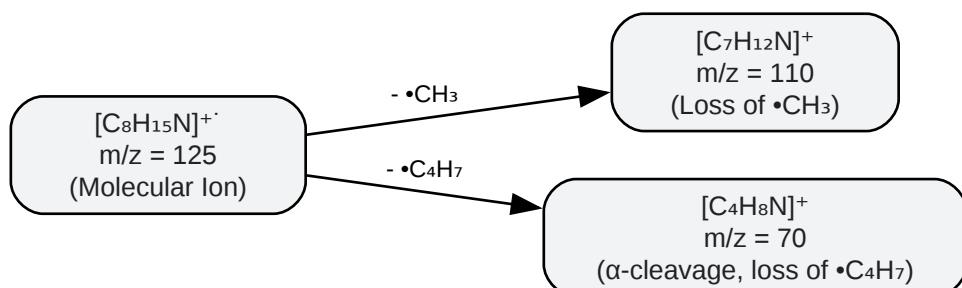
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data:

- Molecular Ion (M^+): The molecular weight of **Bis(2-methylallyl)amine** ($\text{C}_8\text{H}_{15}\text{N}$) is 125.21 g/mol. Therefore, the molecular ion peak is expected at an m/z of 125. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our prediction.[\[3\]](#)

- Major Fragmentation Pathways: The fragmentation of amines is typically dominated by α -cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This results in the formation of a resonance-stabilized iminium cation.



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Figure 2: Predicted major fragmentation pathways of **Bis(2-methylallyl)amine**.

- $m/z = 110$: Loss of a methyl radical ($\bullet CH_3$) from the molecular ion.
- $m/z = 70$: This is predicted to be a major fragment resulting from α -cleavage. The cleavage of the bond between the allylic carbon and the vinylic carbon leads to the loss of a 2-methylallyl radical ($\bullet C_4H_7$) and the formation of a stable iminium cation.[12]
- $m/z = 55$: This could correspond to the 2-methylallyl cation ($[C_4H_7]^{+}$).

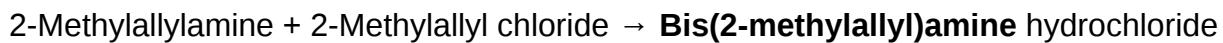
Experimental Protocol for Mass Spectrometry:

- Sample Introduction: Introduce a dilute solution of the purified compound into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Use electron ionization (EI) at 70 eV to induce fragmentation.
- Mass Analysis: Scan a mass range of m/z 10 to 200 to detect the molecular ion and the major fragment ions.

Synthesis and Purification

A plausible synthetic route to **Bis(2-methylallyl)amine** is the direct N-alkylation of a primary amine with an appropriate alkyl halide.

Reaction Scheme:



The free amine can then be obtained by treatment with a base.

Experimental Protocol for Synthesis:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylallylamine (1.0 eq) in a suitable solvent such as acetonitrile.
- Addition of Reagents: Add potassium carbonate (2.5 eq) as a base, followed by the slow addition of 2-methylallyl chloride (1.1 eq).
- Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Conclusion

The spectroscopic data of **Bis(2-methylallyl)amine** can be confidently predicted based on its constituent functional groups and the established principles of NMR, IR, and mass spectrometry. The key identifying features include a single N-H proton signal in ^1H NMR, four distinct signals in the ^{13}C NMR spectrum, a characteristic N-H stretch in the IR spectrum, and a dominant α -cleavage fragmentation pattern in the mass spectrum leading to a fragment at m/z 70. This comprehensive guide provides the necessary framework for researchers to identify, characterize, and utilize this versatile chemical compound in their scientific endeavors.

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- To cite this document: BenchChem. [Spectroscopic Profile of Bis(2-methylallyl)amine: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580540#spectroscopic-data-of-bis-2-methylallyl-amine-nmr-ir-mass-spec>]

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